(R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride
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Overview
Description
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. This compound is known for its unique structural features, which include a fused ring system combining pyrazine and azepine moieties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a nitro-Mannich reaction followed by a one-pot synthesis can lead to the formation of the octahydro-pyrazino core . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as hydrogenation, cyclization, and purification using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving molecular recognition and binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects . The pathways involved include signal transduction mechanisms that alter neurotransmitter levels and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
Mianserin: A tetracyclic antidepressant with a similar core structure.
Mirtazapine: Another antidepressant with structural similarities and overlapping pharmacological effects.
Uniqueness
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride is unique due to its specific stereochemistry and the presence of the pyrazino-azepine fused ring system. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
78684-62-5 |
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Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/t18-;/m0./s1 |
InChI Key |
YNPFMWCWRVTGKJ-FERBBOLQSA-N |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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